The Synthetic Cornerstone: A Technical Guide to 2-Chloro-4-methylphenylhydrazine Hydrochloride for Advanced Drug Discovery
The Synthetic Cornerstone: A Technical Guide to 2-Chloro-4-methylphenylhydrazine Hydrochloride for Advanced Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-methylphenylhydrazine hydrochloride (CAS No. 90631-70-2) stands as a pivotal, yet often understated, building block in the landscape of medicinal chemistry and organic synthesis. Its true potential is unlocked in its role as a precursor to a diverse array of indole-containing scaffolds, which are at the heart of numerous therapeutic agents. This guide provides an in-depth technical exploration of this versatile reagent, moving beyond a simple recitation of facts to an integrated discussion of its synthesis, characterization, and strategic application. We will delve into the mechanistic underpinnings of its most famous application—the Fischer indole synthesis—and provide field-proven insights and detailed protocols to empower researchers in their quest for novel molecular entities. This document is structured to serve as a practical and authoritative resource, bridging the gap between theoretical knowledge and successful laboratory application.
Core Molecular Attributes and Physicochemical Profile
2-Chloro-4-methylphenylhydrazine hydrochloride is a substituted aromatic hydrazine salt. The strategic placement of the chloro and methyl groups on the phenyl ring significantly influences its reactivity and the substitution pattern of the resulting indole products.
| Property | Value | Source(s) |
| CAS Number | 90631-70-2 | [1][2] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [3] |
| Molecular Weight | 193.07 g/mol | [1][3] |
| IUPAC Name | (2-chloro-4-methylphenyl)hydrazine;hydrochloride | [1] |
| Appearance | Off-white to light yellow crystalline solid | [4] |
| Purity (Typical) | ≥98% | [1] |
The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its handling and use in various reaction conditions.
Synthesis and Mechanistic Considerations
The synthesis of 2-chloro-4-methylphenylhydrazine hydrochloride is a classic example of aromatic amine chemistry, typically proceeding through a two-step sequence starting from 2-chloro-4-methylaniline. This process involves diazotization followed by reduction.
Diagrammatic Representation of the Synthetic Pathway
Caption: Synthetic route to 2-Chloro-4-methylphenylhydrazine hydrochloride.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of substituted phenylhydrazine hydrochlorides.
Materials:
-
2-chloro-4-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a mechanical stirrer and thermometer, dissolve 2-chloro-4-methylaniline (1 equivalent) in 6 M aqueous HCl.
-
Cool the mixture to -5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 0 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride (2.5 equivalents) in concentrated HCl.
-
Cool this solution in an ice bath and add it dropwise to the cold diazonium salt solution with vigorous stirring.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour.
-
-
Isolation:
-
The 2-chloro-4-methylphenylhydrazine hydrochloride will precipitate as a solid.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold dilute HCl to remove any unreacted starting materials or byproducts.
-
Dry the product under vacuum to yield the final compound.
-
Expert Insight: The careful control of temperature during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt. The use of a tin(II) chloride reduction is a robust and high-yielding method for converting the diazonium salt to the corresponding hydrazine.
The Gateway to Indoles: The Fischer Indole Synthesis
The paramount application of 2-chloro-4-methylphenylhydrazine hydrochloride is its role in the Fischer indole synthesis, a powerful acid-catalyzed reaction that constructs the indole ring from a phenylhydrazine and a ketone or aldehyde.[5][6]
Mechanistic Overview
The reaction proceeds through a series of well-defined steps:
-
Hydrazone Formation: The initial step is the condensation of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone.[6]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: This is the key bond-forming step, where a[7][7]-sigmatropic rearrangement occurs, leading to a di-imine intermediate.[8]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.
-
Elimination: The final step involves the acid-catalyzed elimination of ammonia to yield the aromatic indole.[8]
Diagrammatic Representation of the Fischer Indole Synthesis
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Exemplary Protocol: Synthesis of 7-Chloro-2,5-dimethylindole
This one-pot protocol demonstrates the utility of 2-chloro-4-methylphenylhydrazine hydrochloride in the synthesis of a substituted indole.
Materials:
-
2-chloro-4-methylphenylhydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)[5]
-
Glacial Acetic Acid (optional, as solvent)
-
Ice water
-
Sodium Bicarbonate solution
-
Ethyl Acetate
Procedure:
-
A mixture of 2-chloro-4-methylphenylhydrazine hydrochloride (1 equivalent) and acetone (1.2 equivalents) is prepared.
-
This mixture is added to polyphosphoric acid, and the resulting slurry is heated with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and carefully poured into ice water.
-
The aqueous solution is neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 7-chloro-2,5-dimethylindole.
Causality in Experimental Choices: The use of a strong acid catalyst like PPA is crucial for promoting the[7][7]-sigmatropic rearrangement and the subsequent cyclization and dehydration steps. The one-pot procedure, where the hydrazone is formed in situ, is efficient and often leads to high yields.[9]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 2-chloro-4-methylphenylhydrazine hydrochloride and its indole derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydrazine protons. The chemical shifts and coupling patterns will be consistent with the substitution pattern of the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, the methyl carbon, and will be a key tool in confirming the overall carbon framework.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, providing further structural confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H stretches of the hydrazine and C-H stretches of the aromatic ring and methyl group.
Safety, Handling, and Storage
As with all hydrazine derivatives, 2-chloro-4-methylphenylhydrazine hydrochloride must be handled with appropriate safety precautions.
| Hazard Category | Precautionary Measures |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[10] May cause skin sensitization.[4] |
| Carcinogenicity | Suspected of causing genetic defects and may cause cancer. |
| Handling | Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Avoid breathing dust. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. It is hygroscopic and light-sensitive. |
| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations.[4] |
Expert Recommendation: Always consult the most recent Safety Data Sheet (SDS) for the compound before handling.[1][10] In case of exposure, seek immediate medical attention.
Conclusion and Future Outlook
2-Chloro-4-methylphenylhydrazine hydrochloride is a valuable and versatile reagent in the arsenal of the medicinal chemist. Its ability to serve as a reliable precursor to functionalized indoles through the robust Fischer indole synthesis ensures its continued relevance in drug discovery and development. The insights and protocols provided in this guide are intended to empower researchers to effectively and safely utilize this compound to its full potential, paving the way for the discovery of novel therapeutic agents. The strategic functionalization of the indole scaffold, made possible by precursors like 2-chloro-4-methylphenylhydrazine hydrochloride, will undoubtedly continue to be a fruitful area of research for years to come.
References
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- Sigma-Aldrich. (2024, March 4). SAFETY DATA SHEET.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Fisher Scientific. (2010, October 22). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 90631-70-2(2-CHLORO-4-METHYLPHENYLHYDRAZINE HYDROCHLORIDE) Product Description.
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